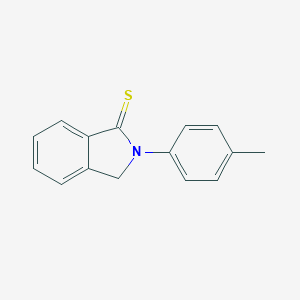

![molecular formula C10H13NO4S B188578 N-[(4-Ethylphenyl)sulfonyl]glycine CAS No. 670255-99-9](/img/structure/B188578.png)

N-[(4-Ethylphenyl)sulfonyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

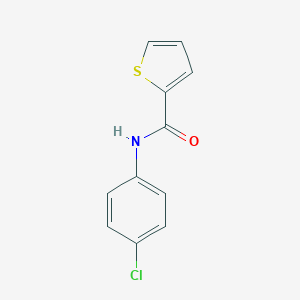

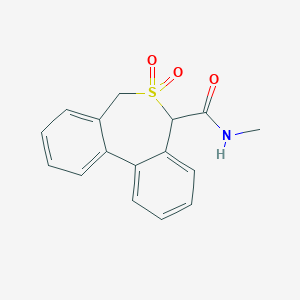

“N-[(4-Ethylphenyl)sulfonyl]glycine” is a chemical compound with the CAS Number: 670255-99-9. Its molecular weight is 243.28 and its linear formula is C10 H13 N O4 S . The IUPAC name for this compound is {[(4-ethylphenyl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for “N-[(4-Ethylphenyl)sulfonyl]glycine” is 1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

“N-[(4-Ethylphenyl)sulfonyl]glycine” is a solid at room temperature . .

Applications De Recherche Scientifique

Drug Discovery and Development

N-[(4-Ethylphenyl)sulfonyl]glycine: is a valuable building block in the synthesis of various sulfonamide drugs. Its ability to act as a sulfonyl donor in chemical reactions makes it a crucial component in the development of new pharmaceuticals. For instance, sulfonamides are known for their antibacterial properties and are used in antibiotics like sulfadiazine and amprenavir .

Synthesis of Sulfonamide-Based Ligands

This compound can be used to create sulfonamide-based ligands, which are important in coordination chemistry. These ligands can bind to metals and are used in catalysis, metal extraction, and the creation of metal-organic frameworks (MOFs), which have applications in gas storage and separation .

Material Science

In material science, N-[(4-Ethylphenyl)sulfonyl]glycine can be utilized to modify the surface properties of materials. It can be used to introduce sulfonamide functionality to polymers, enhancing their interaction with other substances and potentially leading to the development of new materials with unique properties .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its sulfonyl group is reactive and can be transformed into various functional groups, aiding in the construction of molecules with intricate architectures .

Chromatography

N-[(4-Ethylphenyl)sulfonyl]glycine: could be employed in the preparation of chromatographic stationary phases. The sulfonamide group can interact with analytes through hydrogen bonding, improving the separation of compounds in liquid chromatography .

Analytical Chemistry

In analytical chemistry, it can be used as a derivatization agent to improve the detection of certain compounds. By reacting with analytes, it can increase their volatility or detectability in mass spectrometry or UV/Vis spectroscopy .

Visible-Light Promoted Reactions

This compound can participate in visible-light-promoted reactions to form N-sulfonyl imines and N-alkylsulfonamides from aldehydes. This provides a mild alternative to traditional methods and can be used in the synthesis of bioactive molecules .

Electrophilic Reagents in Organic Transformations

N-[(4-Ethylphenyl)sulfonyl]glycine: derived N-sulfonyl imines act as electrophiles in various organic transformations. They can undergo nucleophilic additions, cycloadditions, and C–H functionalizations, which are fundamental reactions in organic synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-ethylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBZXTVUBKKTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353892 |

Source

|

| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

670255-99-9 |

Source

|

| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

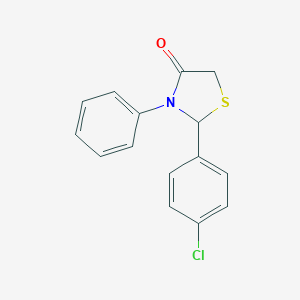

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)

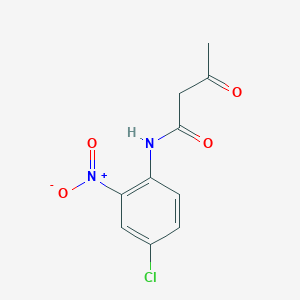

![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)

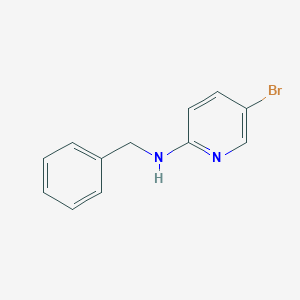

![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)

![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)